molecular formula C10H13ClN2O2 B3057883 2-Chloro-N,N-diethyl-4-nitroaniline CAS No. 86-49-7

2-Chloro-N,N-diethyl-4-nitroaniline

Cat. No.: B3057883
CAS No.: 86-49-7
M. Wt: 228.67 g/mol
InChI Key: PCVJAZCSKCCKPQ-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-4-nitroaniline (CAS 86-49-7) is an organic compound with the molecular formula C 10 H 13 ClN 2 O 2 and a molecular weight of 228.68 g/mol . This compound is characterized as a light yellow to yellow solid with a density of approximately 1.241 g/cm³ and a flash point of 151.4°C . It is a stable material under recommended storage conditions at ambient temperatures . As a derivative of aniline featuring chloro, nitro, and diethylamino substituents, this compound serves as a valuable building block in organic synthesis and chemical research. Its structure makes it a potential intermediate for the development of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. Researchers value this compound for its potential use in structure-activity relationship (SAR) studies and in the synthesis of specialized chemical libraries. This product is offered with a purity of 96% and requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . For research and laboratory use only. Not for drug, household, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-diethyl-4-nitroaniline
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InChI

InChI=1S/C10H13ClN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PCVJAZCSKCCKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0058938
Record name Benzenamine, 2-chloro-N,N-diethyl-4-nitro-
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Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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CAS No.

86-49-7
Record name 2-Chloro-N,N-diethyl-4-nitrobenzenamine
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Record name Benzenamine, 2-chloro-N,N-diethyl-4-nitro-
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Record name Benzenamine, 2-chloro-N,N-diethyl-4-nitro-
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Record name 2-chloro-N,N-diethyl-4-nitroaniline
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Synthetic Methodologies for 2 Chloro N,n Diethyl 4 Nitroaniline and Analogous Structures

Strategies for C-Cl Bond Formation in Nitroaniline Systems

The introduction of a chlorine atom onto a nitroaniline framework is a critical step in the synthesis of 2-Chloro-N,N-diethyl-4-nitroaniline. Several methods are available for this transformation, primarily involving electrophilic chlorination and Sandmeyer-type reactions.

Electrophilic chlorination of p-nitroaniline can be achieved using chlorine gas in a dilute hydrochloric acid medium. One patented method describes the direct chlorination of p-nitroaniline at temperatures between -20 to 10 °C to yield o-chloro-p-nitroaniline. google.com This process is reported to be high-yielding and cost-effective. google.com Another approach involves the use of chlorine bleaching liquor in the presence of an acid like hydrochloric or nitric acid. prepchem.com The reaction temperature is carefully controlled, starting at 5-10 °C and gradually increasing to 70 °C. prepchem.com An intensified process for the chlorination of 4-nitroaniline (B120555) has been developed using a liquid-liquid microflow system, which offers improved efficiency and safety over traditional gas-liquid chlorination. rsc.org

The Sandmeyer reaction provides an alternative route, starting from an amino group that is first converted to a diazonium salt. This salt is then treated with a copper(I) chloride catalyst to introduce the chlorine atom. wikipedia.orgmasterorganicchemistry.com This method is particularly useful for introducing halogens into specific positions on the aromatic ring that may not be accessible through direct electrophilic substitution. wikipedia.orgorganic-chemistry.org Recent advancements in Sandmeyer reactions have expanded their scope, including variations that can be performed with or without copper catalysts for the formation of various carbon-heteroatom bonds. nih.gov

Approaches to N,N-Dialkylation of Aromatic Amines

The N,N-diethylamino group in this compound is typically introduced via the alkylation of an aromatic amine. This can be achieved through several methods, including reductive amination and transition metal-catalyzed N-alkylation.

Ruthenium-based catalysts have been shown to be effective for the N-alkylation of aromatic amines with alcohols under mild conditions. rsc.org For instance, a commercially available Ru complex can selectively alkylate a wide range of primary aromatic amines with primary alcohols to produce the corresponding secondary amines in high yields. rsc.org Iron(0) complexes have also been utilized for the N-ethylation and N-methylation of aryl amines using ethanol (B145695) or methanol. organic-chemistry.org

Copper-catalyzed methods, such as the Chan-Lam coupling, can be employed for the selective monomethylation of anilines using methylboronic acid. organic-chemistry.org Another copper-catalyzed protocol uses formic acid as a C1 source and phenylsilane (B129415) as a reductant for the reductive methylation of amines. organic-chemistry.org The choice of catalyst and reaction conditions can influence the degree of alkylation, allowing for the synthesis of mono- or di-alkylated products. organic-chemistry.orggoogle.com It has been observed that electron-withdrawing groups on the aromatic ring of anilines tend to favor N-alkylation over ring alkylation. google.com

Nitration Techniques for Aromatic Rings in Substituted Anilines

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. byjus.com In the context of synthesizing this compound, nitration is a key step.

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation of the amino group and the formation of undesirable byproducts. byjus.comchemistrysteps.commissouri.edu To circumvent this, the amino group is often protected as an acetanilide (B955) before nitration. The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for a more controlled reaction. magritek.com After nitration, the acetyl group can be removed by hydrolysis to regenerate the amino group. magritek.com

The position of the entering nitro group is directed by the existing substituents on the aniline (B41778) ring. byjus.com The amino group (or its protected form) is a strong ortho, para-director. byjus.com However, in strongly acidic conditions, the aniline can be protonated to form the anilinium ion, which is a meta-director. byjus.comstackexchange.com This can lead to a mixture of isomers. byjus.com

Alternative and greener nitration methods are being explored to avoid the harsh conditions of traditional mixed-acid nitration. sibran.runumberanalytics.com These include the use of solid-supported nitrating agents like bismuth nitrate (B79036) on silica (B1680970) gel or montmorillonite (B579905) clay, which can be used under microwave irradiation. sibran.ru

Multistep Synthetic Routes to this compound

The synthesis of this compound is typically a multistep process that combines the reactions discussed in the previous sections. The specific sequence of these steps is crucial for achieving the desired product with high purity and yield.

One plausible synthetic route could begin with the chlorination of p-nitroaniline to form 2-chloro-4-nitroaniline (B86195). google.com This intermediate can then undergo N,N-dialkylation with a suitable ethylating agent to introduce the diethylamino group.

Alternatively, one could start with the N,N-diethylation of aniline, followed by nitration and then chlorination. However, the order of these steps will significantly impact the regioselectivity of the reactions. For instance, nitrating N,N-diethylaniline would likely yield a mixture of ortho and para isomers. Subsequent chlorination would then need to be selective for the position ortho to the amino group.

A reported synthesis of 2-chloro-4-nitroaniline starts from 3,4-dichloronitrobenzene, which undergoes an aminolysis reaction with ammonia (B1221849) in the presence of a copper(I) chloride catalyst and a phase transfer catalyst to yield the desired product. chemicalbook.com This intermediate could then be N,N-diethylated.

The synthesis of related structures, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, also follows a multistep sequence starting from 2-chloro-4-nitrobenzoic acid. nih.gov

Green Chemistry Principles in the Synthesis of Chloro-Nitroanilines

The principles of green chemistry aim to design chemical processes that are more environmentally benign. sibran.ru In the synthesis of chloro-nitroanilines, these principles can be applied to various stages of the process.

Traditional nitration methods using mixed nitric and sulfuric acids generate significant amounts of acidic waste. sibran.ruorgchemres.org Green alternatives focus on using solid acid catalysts or supported reagents that can be easily recovered and reused. sibran.ru For instance, the use of bismuth nitrate on solid supports like silica gel or fly ash under microwave irradiation offers an eco-friendly approach to nitration. sibran.ru

The development of intensified processes, such as the use of microflow reactors for chlorination, can also contribute to a greener synthesis. rsc.org These systems offer better control over reaction conditions, leading to higher selectivity and reduced byproduct formation. rsc.org

Biocatalytic strategies for nitration are also an emerging area of research, offering the potential for highly selective and sustainable synthesis under mild conditions. acs.org

Catalytic Methods in Aromatic Substitutions Pertaining to this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both transition metal and acid catalysis are employed in key steps.

Palladium-catalyzed reactions , such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. organic-chemistry.orgresearchgate.netacs.orgnih.govwikipedia.org This reaction can be used to couple amines with aryl halides or triflates, providing a versatile method for introducing the N,N-diethylamino group. organic-chemistry.orgresearchgate.netacs.orgnih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope. organic-chemistry.orgresearchgate.net

Copper-catalyzed reactions are prominent in Sandmeyer-type reactions for introducing halogens and cyano groups onto aromatic rings. wikipedia.orgmasterorganicchemistry.comnih.gov Copper(I) salts are typically used as catalysts to facilitate the conversion of diazonium salts to the corresponding aryl halides. wikipedia.orgmasterorganicchemistry.com Copper catalysis is also employed in some N-alkylation and amination reactions. organic-chemistry.orgchemicalbook.com

Advanced Spectroscopic Elucidation of 2 Chloro N,n Diethyl 4 Nitroaniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be achieved.

The 1H NMR spectrum of 2-Chloro-N,N-diethyl-4-nitroaniline would exhibit distinct signals corresponding to the protons of the ethyl groups and the aromatic ring.

Alkyl Protons: The N,N-diethyl group gives rise to two sets of signals. A quartet is expected for the methylene (B1212753) protons (-CH2-) due to coupling with the adjacent methyl protons. These protons would appear downfield compared to a simple alkane because of the deshielding effect of the adjacent nitrogen atom. The terminal methyl protons (-CH3) would appear as a triplet, coupled to the methylene protons.

Aromatic Protons: The trisubstituted benzene (B151609) ring has three protons. Their chemical shifts are significantly influenced by the electronic effects of the substituents. The powerful electron-withdrawing nitro group (NO2) will cause the protons ortho and para to it to shift significantly downfield. The chloro (Cl) and diethylamino (-N(CH2CH3)2) groups also influence the electronic environment. The proton situated between the chloro and nitro groups is expected to be the most deshielded.

Based on data from analogous compounds like 2-chloro-4-nitroaniline (B86195) and N,N-dimethyl-4-nitroaniline, the expected chemical shifts (δ) in a solvent like CDCl3 would be in the range of δ 6.5-8.5 ppm for the aromatic protons and δ 1.0-3.5 ppm for the ethyl protons. chemicalbook.comchemicalbook.com For example, in 2-chloro-4-nitroaniline, aromatic protons are observed at δ 8.19, 7.99, and 6.76 ppm. chemicalbook.com

Table 1: Predicted 1H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H (ortho to NO2) ~8.2-8.4 d
Aromatic H (meta to NO2) ~8.0-8.2 dd
Aromatic H (ortho to N,N-diethyl) ~6.8-7.0 d
-N-CH2 -CH3 ~3.4-3.6 q

The 13C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-NO2) would be significantly downfield, as would the carbon attached to the diethylamino group (C-N). The carbon bonded to the chlorine atom (C-Cl) will also be deshielded. The remaining three aromatic carbons (C-H) will have shifts influenced by the cumulative effects of the substituents. For comparison, the aromatic carbons in 2-chloro-4-nitroaniline appear at specific shifts that help in predicting the values for the title compound. chemicalbook.com

Alkyl Carbons: The two carbons of the diethylamino group will show distinct signals. The methylene carbon (-CH2-) will be further downfield than the methyl carbon (-CH3-) due to its direct attachment to the nitrogen atom.

Table 2: Predicted 13C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-N(Et)2 ~150-155
C-NO2 ~140-145
C-Cl ~125-130
C-H (Aromatic) ~110-130
-N-C H2-CH3 ~45-50

To confirm the structural assignment, two-dimensional (2D) NMR experiments are employed. ipb.ptyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. youtube.comsdsu.edu A COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, helping to piece together the substitution pattern on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond 1H-13C correlation). youtube.comsdsu.edu It would definitively link the assigned proton signals of the ethyl and aromatic groups to their corresponding carbon signals in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. ipb.ptsdsu.edu Key HMBC correlations would include:

A correlation from the methylene protons (-CH2-) to the aromatic carbon C-1 (the carbon attached to the nitrogen), confirming the position of the diethylamino group.

Correlations from the aromatic protons to neighboring carbons, which would unambiguously determine the substitution pattern of the chloro and nitro groups relative to the amine. For instance, the proton at H-3 would show a correlation to C-1, C-2, and C-5, solidifying the arrangement of the substituents.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy probes the characteristic bending and stretching modes of chemical bonds, providing a unique "fingerprint" for a molecule.

The FT-IR and FT-Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups. researchgate.netnist.govnih.gov

Nitro Group (NO2): This group is identified by two strong stretching vibrations: the asymmetric stretch (νas) typically found in the 1500-1570 cm-1 region, and the symmetric stretch (νs) in the 1300-1370 cm-1 region.

Chloro Group (C-Cl): The C-Cl stretching vibration is generally observed as a strong band in the 600-800 cm-1 range. Its exact position can be influenced by the substitution pattern on the aromatic ring.

Amine Group (C-N): The stretching vibration of the aromatic carbon to the nitrogen of the diethylamino group (C-N) typically appears in the 1250-1350 cm-1 region.

A gas-phase IR spectrum for the closely related 2-Chloro-N,N-dimethyl-4-nitroaniline is available from the NIST database and shows characteristic absorptions that support these expected ranges. nist.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
Nitro (NO2) Asymmetric Stretch 1500 - 1570
Nitro (NO2) Symmetric Stretch 1300 - 1370
Amine (C-N) Stretch 1250 - 1350
Chloro (C-Cl) Stretch 600 - 800
Aromatic C-H Stretch 3000 - 3100

Modern computational chemistry allows for the calculation of theoretical vibrational spectra, which can be compared with experimental data to provide a more detailed and confident assignment of vibrational modes. researchgate.netasianpubs.org Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose. globalresearchonline.net

Studies on similar molecules, such as 2-chloro-4-nitroaniline and other halogenated nitroanilines, have shown excellent agreement between experimental (FT-IR, FT-Raman) and theoretically calculated frequencies after applying a scaling factor to the computed values to account for anharmonicity and basis set limitations. researchgate.netnih.govnih.gov For instance, the analysis of 2,6-dibromo-4-nitroaniline (B165464) using DFT calculations provided a reliable basis for assigning the vibrational modes. nih.gov A similar integrated approach for this compound would involve:

Recording the experimental FT-IR and FT-Raman spectra.

Optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a DFT method.

Applying a scaling factor to the calculated frequencies.

Comparing the scaled theoretical frequencies with the experimental ones to assign each band to a specific vibrational mode, supported by Potential Energy Distribution (PED) analysis.

This correlative approach allows for a comprehensive understanding of the molecule's vibrational properties, confirming the presence of key functional groups and providing further evidence for the elucidated structure. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For compounds like this compound, this method is particularly insightful due to the presence of chromophores—specifically, the nitroaniline system—which absorb light in the UV-Vis range. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The energy of the absorbed light is characteristic of the electronic structure of the molecule.

The spectrum of this compound is dominated by an intense absorption band corresponding to a π → π* transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the electron-donating diethylamino group and the electron-withdrawing nitro group on the benzene ring creates a strong intramolecular charge-transfer (ICT) character for this transition.

A significant characteristic of this compound and related dyes like N,N-diethyl-4-nitroaniline is their solvatochromism. researchgate.netrsc.org This refers to the change in the position of the absorption maximum (λmax) with the polarity of the solvent. ijcce.ac.ir In polar solvents, the excited state, which is more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption maximum. This property makes these compounds useful as probes for determining solvent polarity parameters. researchgate.netrsc.org For instance, N,N-diethyl-4-nitroaniline is often used to determine the Kamlet-Taft parameter (π*), which quantifies solvent polarity and polarizability. rsc.org While specific data for a range of solvents for the title compound is not widely published, the behavior is analogous to its non-chlorinated counterpart.

Table 1: Illustrative Solvatochromic Data for Related Nitroanilines This table presents typical UV-Vis absorption maxima for related compounds to illustrate the solvatochromic effect. The exact values for this compound may vary.

CompoundSolventλmax (nm)Transition Type
N,N-diethyl-4-nitroanilineCyclohexane~380π → π* (ICT)
N,N-diethyl-4-nitroanilineEthanol (B145695)~410π → π* (ICT)
4-nitroaniline (B120555)Water381π → π* (ICT)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 228.67 g/mol ), electron ionization (EI) is a common method that generates a molecular ion (M⁺˙) and a series of fragment ions.

The mass spectrum of a nitroaromatic compound is often characterized by a detectable molecular ion peak, a testament to the charge-stabilizing ability of the aromatic ring. nih.gov The fragmentation of this compound is expected to follow pathways typical for nitroarenes and N,N-dialkylanilines. Key fragmentation processes include:

α-Cleavage: The loss of an alkyl radical from the diethylamino group is a characteristic fragmentation for aliphatic amines. For the title compound, this would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable iminium cation at m/z 213. The loss of the larger ethyl group (•C₂H₅, 29 Da) is also possible.

Nitro Group Fragmentation: The nitro group can fragment in several ways, commonly involving the loss of •NO (30 Da) or •NO₂ (46 Da). acs.org The loss of oxygen atoms can also be observed.

Cleavage involving the Chlorine Atom: The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed Fragment IonFormula of Loss
228[M]⁺˙-
213[M - CH₃]⁺•CH₃
199[M - C₂H₅]⁺•C₂H₅
182[M - NO₂]⁺•NO₂

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. unibo.it It is a highly sensitive method for the characterization of radical intermediates. For a diamagnetic molecule like this compound, ESR spectroscopy would be employed to study its radical anion, which can be generated through chemical or electrochemical reduction of the nitro group. The nitro group readily accepts an electron to form a nitro radical anion (Ar-NO₂⁻˙), localizing the unpaired electron primarily on the nitro group. aip.org

The ESR spectrum provides information about the electronic environment of the unpaired electron through the g-factor and hyperfine coupling constants. caltech.edu The interaction of the unpaired electron's spin with the magnetic nuclei in the molecule (hyperfine coupling) splits the ESR signal into multiple lines, creating a characteristic pattern.

For the radical anion of this compound, the major hyperfine couplings would be expected from:

The ¹⁴N nucleus of the nitro group: The nitrogen nucleus has a nuclear spin I=1, which splits the ESR signal into a primary triplet (three lines of equal intensity). caltech.edu

Aromatic Protons: The unpaired electron is delocalized to some extent onto the aromatic ring, leading to further coupling with the ortho, meta, and para protons relative to the nitro group. This results in additional splitting of the primary triplet.

The ¹⁴N nucleus of the amino group: Coupling to the amino nitrogen is also possible, though typically smaller than that of the nitro group nitrogen.

The analysis of these hyperfine splitting constants allows for the mapping of the spin density distribution within the radical anion, providing fundamental insights into its electronic structure. aip.org While specific experimental ESR data for the radical anion of this compound is not documented in readily available literature, studies on various nitro-substituted aromatic anion radicals have been extensively performed and provide a solid basis for predicting the spectral characteristics. aip.orgnih.gov

Table 3: Predicted Hyperfine Interactions for the this compound Radical Anion

NucleusNuclear Spin (I)Expected Splitting Pattern
¹⁴N (Nitro Group)1Triplet
¹H (Aromatic Ring)1/2Doublets
¹⁴N (Amino Group)1Triplet (potentially unresolved)

X-ray Powder Diffraction (PXRD) for Bulk Material Phase Identification

X-ray Powder Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk material. It provides information on the phase composition, crystal structure, and degree of crystallinity of a solid sample. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for its identification. acs.org

For a bulk sample of this compound, PXRD analysis would reveal whether the material is amorphous or crystalline. If crystalline, the pattern of diffraction peaks (intensity vs. diffraction angle 2θ) can be used to identify the specific crystalline phase. This is crucial for quality control, as different crystalline forms (polymorphs) of the same compound can exhibit different physical properties.

The PXRD pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice, as described by Bragg's Law. The positions of the diffraction peaks are related to the dimensions of the unit cell, while the intensities are determined by the arrangement of atoms within the cell.

Although a specific, indexed PXRD pattern for this compound is not found in public databases, studies on similar organic molecules, such as other substituted anilines, demonstrate the utility of the technique. cambridge.orgresearchgate.net A typical analysis would involve:

Recording the diffraction pattern of the bulk powder using a diffractometer.

Comparing the obtained pattern against a database of known phases for identification.

If the phase is unknown, the pattern can be indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic). cambridge.org

Further analysis, potentially using Rietveld refinement, can lead to the complete determination of the crystal structure from the powder data. nih.gov

Table 4: Information Obtainable from PXRD Analysis of this compound

ParameterDescription
CrystallinityDistinguishes between crystalline (sharp peaks) and amorphous (broad halo) material.
Phase IdentificationMatches the experimental pattern to a known crystalline phase.
Polymorph ScreeningIdentifies different crystalline forms of the same compound.
Unit Cell ParametersDetermines the dimensions and angles of the fundamental repeating unit of the crystal lattice.
Crystallite SizeEstimates the size of coherent crystalline domains from peak broadening.

Computational and Theoretical Investigations of 2 Chloro N,n Diethyl 4 Nitroaniline Molecular Properties

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its energetic stability. For 2-Chloro-N,N-diethyl-4-nitroaniline, both Density Functional Theory (DFT) and ab initio methods have been utilized to achieve a detailed description of its molecular geometry.

Density Functional Theory (DFT) Methods and Basis Sets

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost. In the study of nitroaniline derivatives, DFT methods, such as B3LYP, have been employed to optimize molecular geometries. nih.gov The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is crucial for obtaining accurate results. For similar molecules, basis sets like 6-311+G(3df,2p) have been used in conjunction with DFT calculations. researchgate.net These calculations help in determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Ab Initio Calculations for High-Level Molecular Description

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high-level description of molecular systems. The Hartree-Fock (HF) method is a foundational ab initio approach. For related compounds like 2-chloro-4-nitroaniline (B86195), ab initio HF calculations with basis sets such as 6-311G(d,p) have been performed to obtain optimized structures and energies. researchgate.netresearchgate.net While computationally more demanding than DFT, ab initio methods can offer benchmark results for comparison. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals are crucial in determining the electronic properties and reactivity of a molecule. For a similar molecule, 2-chloro-4-nitroaniline, the HOMO energy was calculated to be -0.24406 a.u. and the LUMO energy was -0.08751 a.u. at the DFT level with a 6-311G(d,p) basis set. researchgate.net The distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in chemical reactions. In 2-chloro-4-nitroaniline, the HOMO is located over the amino group, while the LUMO is distributed over the nitro group and the aromatic ring. researchgate.net

Energy Gap (ΔE) and its Implications for Reactivity

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller energy gap suggests that the molecule is more easily polarizable and, therefore, more reactive. researchgate.net For 2-chloro-4-nitroaniline, the HOMO-LUMO energy gap was calculated to be 0.15655 a.u. researchgate.net A smaller gap facilitates intramolecular charge transfer, which can significantly influence the molecule's properties. researchgate.net

Reactivity and Stability Parameters from Conceptual DFT

Conceptual DFT provides a framework for defining and calculating various chemical concepts derived from the electron density. These parameters offer quantitative measures of a molecule's reactivity and stability.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. researchgate.net

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. researchgate.net

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (ELUMO - EHOMO) / 2. researchgate.net A larger HOMO-LUMO gap corresponds to a harder molecule. researchgate.net

Chemical Potential (μ): The escaping tendency of electrons, calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Global Electrophilicity (ω): An index that measures the stabilization in energy when the system acquires an additional electronic charge, calculated as ω = μ2 / (2η). researchgate.net

These parameters, derived from computational studies of similar molecules, provide a theoretical basis for understanding the chemical behavior of this compound.

ParameterDescription
Density Functional Theory (DFT) A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.
Ab Initio Computational chemistry methods based on quantum chemistry.
Highest Occupied Molecular Orbital (HOMO) The highest energy molecular orbital that is occupied by electrons.
Lowest Unoccupied Molecular Orbital (LUMO) The lowest energy molecular orbital that is not occupied by electrons.
Energy Gap (ΔE) The difference in energy between the HOMO and LUMO.
Ionization Potential (I) The minimum energy required to remove an electron from a molecule in its gaseous state.
Electron Affinity (A) The energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion.
Chemical Hardness (η) A measure of the resistance of a chemical species to a change in its electron configuration.
Chemical Potential (μ) A measure of the escaping tendency of electrons from a stable system.
Global Electrophilicity (ω) A measure of the ability of a molecule to accept electrons.

Global Hardness (η) and Global Electrophilicity (ω) Indices

Global reactivity descriptors, including global hardness (η) and global electrophilicity (ω), are fundamental in characterizing the stability and reactivity of a molecule. Global hardness, based on the conceptual framework of Density Functional Theory (DFT), is a measure of the molecule's resistance to changes in its electron distribution. A higher value of η indicates greater stability and lower reactivity. Conversely, the global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a related compound, 2-chloro-4-nitroaniline, DFT calculations have been employed to determine these indices, providing a basis for understanding the electronic behavior of such substituted nitroanilines. researchgate.net For this compound, similar calculations would be necessary to obtain its specific η and ω values.

Table 1: Conceptual DFT-Based Global Reactivity Descriptors

DescriptorFormulaDescription
Global Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Global Electrophilicity (ω) ω = μ2 / (2η)Quantifies the ability of a species to accept electrons.

Note: Specific values for this compound require dedicated computational studies.

Chemical Potential (μ) and Ionization Potential (I), Electron Affinity (A)

The chemical potential (μ) of a molecule describes the tendency of electrons to escape from the system. It is a crucial indicator of a molecule's reactivity and is directly related to its electronegativity. The ionization potential (I) is the energy required to remove an electron from a molecule, while the electron affinity (A) is the energy released when an electron is added. These parameters are fundamental to understanding the electronic nature of a compound.

These values can be approximated through the energies of the frontier molecular orbitals, where I ≈ -EHOMO and A ≈ -ELUMO. The chemical potential is then calculated as the negative of electronegativity, μ = -(I+A)/2. For the related molecule 2-chloro-4-nitroaniline, these parameters have been calculated using computational methods, offering a comparative framework. researchgate.net

Table 2: Key Electronic Properties and Their Calculation from Frontier Orbitals

ParameterFormula
Ionization Potential (I) I ≈ -EHOMO
Electron Affinity (A) A ≈ -ELUMO
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2

Note: The precise values for this compound would need to be determined through specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow denote regions of neutral or near-neutral potential.

Theoretical Studies on Conformational Isomers and Energy Barriers (e.g., Nitro Group Rotation)

The presence of rotatable bonds in this compound, such as those associated with the diethylamino and nitro groups, gives rise to the possibility of multiple conformational isomers. Theoretical studies can elucidate the relative energies of these conformers and the energy barriers for their interconversion. A key conformational aspect in nitroaromatic compounds is the rotation of the nitro group relative to the benzene (B151609) ring.

Computational methods, such as performing a relaxed potential energy surface scan, can determine the rotational barrier of the nitro group. For the related 2-chloro-4-nitroaniline cation, the energy barrier for the rotation of the nitro group has been calculated, providing an indication of the flexibility of this functional group. Similar theoretical investigations on this compound would be essential to understand its conformational preferences and the dynamics of its functional groups, which can influence its chemical and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Parameter Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a particular chemical property. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, are calculated and used to build these models.

For this compound, a range of QSAR parameters could be computationally predicted. These include electronic descriptors (such as dipole moment and partial charges), steric descriptors (like molecular volume and surface area), and lipophilic descriptors (such as the logarithm of the partition coefficient, logP). These parameters are crucial for predicting the compound's behavior in various chemical and biological systems. While specific QSAR models for this compound are not prevalent, the necessary descriptors can be calculated using various computational chemistry software packages. researchgate.net

Table 3: Examples of Computable QSAR Parameters

Parameter TypeExamples
Electronic Dipole Moment, HOMO/LUMO energies, Partial Charges
Steric Molecular Weight, Molar Volume, Surface Area
Lipophilic LogP (octanol-water partition coefficient)
Topological Connectivity Indices, Wiener Index

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of a molecule, including its conformational flexibility and interactions with its environment. By simulating the motion of atoms and molecules over time, MD can reveal the dynamic nature of this compound in different phases, such as in solution.

Computational Prediction of Spectroscopic Parameters

Computational chemistry methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies and intensities for the IR and Raman spectra can be calculated using methods like DFT. These calculations can help in assigning the vibrational modes observed in experimental spectra. Similarly, the chemical shifts for ¹H and ¹³C NMR spectroscopy can be predicted, providing valuable information for structural elucidation. While experimental IR spectra for the related 2-chloro-N,N-dimethyl-4-nitroaniline are available from databases like NIST, and computational spectra have been reported for 2-chloro-4-nitroaniline, specific computational predictions for this compound are needed for a direct comparison. researchgate.netnist.gov

Crystal Engineering and Supramolecular Chemistry of 2 Chloro N,n Diethyl 4 Nitroaniline Polymorphs and Salts

Single-Crystal X-ray Diffraction for Polymorph Characterization

A definitive characterization of any polymorphs of 2-Chloro-N,N-diethyl-4-nitroaniline is contingent upon successful single-crystal X-ray diffraction studies. Such analyses would provide the foundational data for understanding its solid-state behavior.

Unit Cell Parameters and Space Group Determination

Without experimental data, the unit cell parameters (a, b, c, α, β, γ) and the space group of this compound are unknown. This information is crucial for defining the basic repeating unit of the crystal lattice and its inherent symmetries.

Molecular Conformation within the Crystalline Lattice

The precise conformation of the this compound molecule within a crystalline environment has not been determined. This includes the dihedral angles between the phenyl ring and the nitro and diethylamino substituents, as well as the orientation of the ethyl groups.

Analysis of Supramolecular Interactions

A quantitative and qualitative analysis of the supramolecular interactions that govern the crystal packing of this compound is not possible without crystallographic data.

Hydrogen Bonding Networks (N-H...O, C-H...O)

While the molecular structure of this compound lacks a traditional N-H donor, the potential for weak C-H...O hydrogen bonds involving the ethyl groups and the nitro group exists. However, the presence, geometry, and significance of such interactions in the solid state are yet to be investigated.

Pi-Stacking and Other Non-Covalent Interactions

The arrangement of the aromatic rings in the crystal lattice, which would determine the presence and nature of any π-stacking interactions, is currently unknown. Other non-covalent forces, such as halogen bonding involving the chlorine atom, also remain unexplored.

Polymorphism and Crystal Growth Mechanisms

Polymorphism is the capacity of a solid material to exist in more than one form or crystal structure. These different arrangements of molecules in the crystal lattice can lead to significant variations in properties such as melting point, solubility, stability, and bioavailability. The investigation into the polymorphism of nitroaniline derivatives is crucial for controlling the final properties of the material. While specific studies on this compound are not extensively documented in public literature, the methodologies for identifying and understanding polymorphism in related compounds provide a clear framework for investigation.

Identification and Characterization of Different Crystalline Forms

The identification of polymorphs is the first step in any crystal engineering study. This process involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) and then analyzing the resulting solid forms. The primary techniques for characterization are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).

SC-XRD provides definitive proof of a new polymorphic form by determining the precise three-dimensional arrangement of atoms in the crystal, including unit cell dimensions and space group. For analogous compounds like 2-chloro-5-nitroaniline (B146338), SC-XRD has been used to confirm its crystal structure, revealing a monoclinic system with the P21/n space group. This level of detail is the gold standard for polymorph identification.

Other analytical techniques are used to complement diffraction data and characterize the bulk properties of the material. These include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and detect differences in intermolecular interactions, such as hydrogen bonding, between polymorphs.
  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can detect phase transitions, melting points, and the enthalpy of fusion, which are often unique for each polymorph. Thermogravimetric Analysis (TGA) reveals the thermal stability and decomposition profile.
  • Proton NMR (¹H NMR): Confirms the molecular structure of the compound in the grown crystals.
  • For instance, studies on the related compound 2-chloro-5-nitroaniline demonstrated the use of these techniques to fully characterize its single crystalline form. The table below illustrates the type of data obtained from such characterization, which would be essential for distinguishing polymorphs of this compound.

    Table 1: Illustrative Characterization Data for a Nitroaniline Analog (2-chloro-5-nitroaniline)

    Click to view data table
    Analysis TechniqueFindingSignificance
    Single-Crystal XRDMonoclinic crystal system, P21/n space groupDefinitive structural identification.
    FTIRPresence of symmetric/asymmetric stretching and in-plane/out-of-plane vibrationsConfirms functional groups and provides insight into bonding environment.
    TG-DTAMelting point at 122 °C, decomposition at 245 °CDetermines thermal stability and operating limits.

    Factors Influencing Polymorphic Transition and Stability

    The relative stability of different polymorphs and the conditions under which they convert from one form to another are governed by thermodynamics and kinetics. Key factors include:

  • Temperature: One polymorph may be more stable at a lower temperature, while another becomes the stable form above a certain transition temperature. This relationship is often mapped out in an energy-temperature diagram.
  • Solvent: The choice of solvent during crystallization is critical. The polarity and hydrogen-bonding capability of the solvent can influence which polymorph nucleates and grows, a phenomenon known as solvent-induced polymorphism.
  • Mechanical Stress: Grinding or applying pressure can sometimes induce a polymorphic transformation from a metastable form to a more stable one.
  • Understanding these factors is essential for developing a robust crystallization process that consistently produces the desired polymorph. For nitroaniline compounds, the interplay between hydrogen bonding and π-π stacking interactions is a determining factor in crystal packing, and thus, polymorphic stability.

    Lattice Energy Calculations and Their Thermodynamic Implications

    Computational chemistry provides powerful tools for predicting and understanding the stability of crystal structures. Lattice energy calculations can estimate the energy of a crystal lattice, offering a theoretical measure of its stability. The polymorph with the lowest lattice energy is typically the most stable at absolute zero.

    These calculations are often performed using methods based on density functional theory (DFT) or through force-field approaches. For complex organic molecules like nitroanilines, it is also important to model intermolecular interactions accurately, including van der Waals forces, electrostatic interactions, and hydrogen bonds. Theoretical calculations on related nitroaniline salts have involved analyzing the relaxed potential energy surface (rPES) to determine the energy barriers for the rotation of the nitro group, which can be a key factor in molecular conformation and crystal packing. For example, in isolated cations of similar structures, these energy barriers have been calculated to be in the range of 4.6 to 11.6 kcal/mol. Such computational insights help rationalize the stability of observed polymorphs and can guide the search for new ones.

    Co-crystallization Strategies for Enhanced Material Properties

    When a compound has undesirable properties or exhibits problematic polymorphism, co-crystallization offers a powerful strategy for materials engineering. A co-crystal is a multi-component crystal in which the components (an active ingredient and a "co-former") are present in a stoichiometric ratio and are linked by non-covalent interactions, typically hydrogen bonds.

    The goal of co-crystallization is to create a new crystalline solid with improved properties, such as:

  • Enhanced Solubility: By pairing an active molecule with a highly soluble co-former.
  • Improved Stability: To prevent degradation or unwanted polymorphic transformations.
  • Modified Mechanical Properties: To improve tabletability or reduce brittleness.
  • For a molecule like this compound, potential co-formers would be selected based on their ability to form robust hydrogen bonds or other supramolecular synthons with the nitro or chloro groups. Research on other nitroanilines has shown successful co-crystal formation with compounds like trichloroacetic acid and even caffeine. The selection of a suitable co-former is guided by crystal engineering principles, such as the analysis of hydrogen bond donors and acceptors on the respective molecules. The resulting co-crystals are then characterized using the same suite of techniques (XRD, DSC, FTIR) employed for polymorph screening to confirm their structure and evaluate their new properties.

    Table of Mentioned Compounds

    Click to view data table
    Compound NameRole in Article
    This compoundPrimary subject of the article
    2-chloro-5-nitroanilineAnalog used for illustrative characterization data
    Trichloroacetic acidExample of a co-former for nitroanilines
    CaffeineExample of a co-former for nitroanilines

    Environmental Biotransformation and Degradation Pathways of 2 Chloro N,n Diethyl 4 Nitroaniline

    Aerobic Biodegradation Mechanisms

    Scientific literature on the aerobic degradation of 2-Chloro-4-nitroaniline (B86195) is limited and has been subject to retraction. Initial reports described a degradation pathway by Rhodococcus sp. strain MB-P1; however, these findings were later retracted due to data fabrication. As such, there is currently no reliable, peer-reviewed data detailing a complete aerobic biodegradation pathway for this compound. The retracted studies had claimed the involvement of the following:

    Microbial Strains: Rhodococcus sp.

    Metabolic Intermediates: 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol

    Enzymatic Pathways: Flavin-dependent monooxygenases and aniline (B41778) dioxygenases

    Stoichiometry: Release of nitrite, chloride, and ammonia (B1221849)

    Given the retraction, these claims are not considered scientifically valid. Some studies have noted that 2-Chloro-4-nitroaniline is not significantly removed during aerobic sewage treatment simulations, suggesting it is recalcitrant under these conditions. researchgate.net

    Anaerobic Biodegradation Mechanisms

    Under anaerobic conditions, particularly in iron-reducing environments, the biodegradation of 2-Chloro-4-nitroaniline has been successfully demonstrated.

    Microbial Consortia and Pure Cultures in Anaerobic Degradation (e.g., Geobacter sp., Thauera aromatica)

    Two bacterial strains, Geobacter sp. KT7 and Thauera aromatica KT9, isolated from contaminated sediment, have been shown to utilize 2-Chloro-4-nitroaniline as their sole source of carbon and nitrogen under anaerobic conditions. sci-hub.senih.gov

    Research has demonstrated that a mixed culture of both strains is significantly more effective than individual strains. The degradation rate in the mixed culture was approximately 45% higher than in the individual cultures, a phenomenon attributed to nutrient sharing, cross-feeding, and cooperative metabolism between the two isolates. sci-hub.senih.gov The degradation process is linked to the reduction of Fe³⁺ (ferric iron) to Fe²⁺ (ferrous iron). sci-hub.se

    Interestingly, the two strains employ different initial degradation strategies, creating two parallel pathways for the breakdown of the compound. sci-hub.senih.gov

    Geobacter sp. KT7: This strain first transforms the nitro group (-NO₂) into an amino group (-NH₂) and subsequently removes the chlorine atom (dechlorination). sci-hub.senih.gov

    Thauera aromatica KT9: This strain follows the reverse sequence, first dechlorinating the compound before reducing the nitro group and ultimately transforming it to aniline. sci-hub.senih.gov

    The combined action in a mixed culture leads to a more robust and complete degradation of the parent compound and its intermediates. sci-hub.se

    Table 1: Microbial Strains and Degradation Pathways of 2-Chloro-4-nitroaniline

    Microbial Strain / Culture Condition Initial Degradation Step Key Finding Reference
    Geobacter sp. KT7 Anaerobic (Fe³⁺-reducing) Reduction of nitro group Degrades 2-C-4-NA individually. sci-hub.senih.gov
    Thauera aromatica KT9 Anaerobic (Fe³⁺-reducing) Dechlorination Degrades 2-C-4-NA individually. sci-hub.senih.gov
    Mixed Culture (Geobacter sp. KT7 & Thauera aromatica KT9) Anaerobic (Fe³⁺-reducing) Parallel reduction and dechlorination 45% increase in degradation rate compared to pure cultures. sci-hub.senih.gov

    Parallel Degradation Routes (Nitro Group Reduction vs. Dechlorination)

    The anaerobic biodegradation of 2-chloro-4-nitroaniline can proceed through two distinct and parallel pathways, primarily differing in the initial step of either nitro group reduction or dechlorination. This has been observed in studies involving specific bacterial strains capable of metabolizing this compound.

    In a notable study, two Fe3+-reducing microbial strains, Geobacter sp. KT7 and Thauera aromatica KT9, demonstrated different initial transformation steps when degrading 2-chloro-4-nitroaniline under anaerobic conditions. nih.gov Geobacter sp. KT7 was found to first reduce the nitro group of 2-chloro-4-nitroaniline to an amino group, followed by the removal of the chlorine atom. nih.gov Conversely, Thauera aromatica KT9 initiated the degradation by dechlorinating the compound before proceeding to reduce the nitro group, ultimately transforming it into aniline. nih.gov

    This dual-pathway degradation highlights the metabolic versatility of microorganisms in contaminated environments. The co-culture of these two strains resulted in an approximately 45% increase in the degradation of 2-chloro-4-nitroaniline compared to the individual strains, suggesting a synergistic relationship involving cross-feeding and nutrient sharing. nih.govsci-hub.se

    A similar phenomenon of competing initial reactions is observed in the degradation of other chlorinated nitroaromatic compounds. For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 also involves a chemoselective reduction of the nitro group as the initial step. nih.govnih.gov

    The following table summarizes the parallel degradation pathways of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9.

    Table 1: Parallel Anaerobic Degradation Pathways of 2-Chloro-4-nitroaniline

    Bacterial Strain Initial Step Subsequent Step Final Product
    Geobacter sp. KT7Nitro Group ReductionDechlorinationNot specified
    Thauera aromatica KT9DechlorinationNitro Group ReductionAniline

    Role of Electron Acceptors in Anaerobic Biotransformation

    In anaerobic biotransformation processes, the presence of suitable electron acceptors is crucial for the metabolic activity of the degrading microorganisms. For the anaerobic degradation of 2-chloro-4-nitroaniline by certain bacterial strains, ferric iron (Fe³⁺) has been identified as a key electron acceptor. nih.govsci-hub.se

    The strains Geobacter sp. KT7 and Thauera aromatica KT9, which are capable of degrading 2-chloro-4-nitroaniline, are both Fe³⁺-reducing microorganisms. nih.gov During the degradation process under anaerobic conditions, these bacteria utilize 2-chloro-4-nitroaniline as a sole source of carbon and nitrogen, while simultaneously converting Fe³⁺ to ferrous iron (Fe²⁺). sci-hub.se The reduction of Fe³⁺ is coupled to the oxidation of the organic substrate, in this case, 2-chloro-4-nitroaniline and its degradation intermediates. sci-hub.se

    The requirement for an electron acceptor highlights a fundamental aspect of anaerobic respiration, where in the absence of oxygen, other oxidized compounds are used as terminal electron acceptors to generate energy for the cell. The efficiency of the degradation process can be influenced by the availability and type of electron acceptors in the environment.

    Photolytic and Photocatalytic Degradation Studies

    Mechanisms of Photo-induced Degradation

    2-Chloro-N,N-diethyl-4-nitroaniline, containing chromophores, can absorb light at wavelengths greater than 290 nm, making it susceptible to photolysis. plos.org The photo-induced degradation of nitroaromatic compounds can occur through various mechanisms. One common pathway involves a photo-retro-aldol-type reaction. nih.gov Upon irradiation, the molecule is excited to a singlet state (S₁) and then undergoes intersystem crossing to a reactive triplet state (T₁). nih.gov This can lead to the cleavage of chemical bonds and the formation of various degradation products. For example, the photodecomposition of a related compound, N-methyl-4-nitroaniline, is known to produce formaldehyde (B43269) and p-nitroaniline. nih.gov

    Role of Advanced Oxidation Processes (AOPs)

    Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic pollutants like chlorinated nitroaromatics. mdpi.commdpi.com These processes are characterized by the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidants. mdpi.com

    Several AOPs have been investigated for the degradation of similar compounds, such as 4-chloro-2-nitrophenol. A comparative study of different AOPs, including UV, H₂O₂/UV, Fenton (Fe²⁺/H₂O₂), photo-Fenton (Fe²⁺/H₂O₂/UV), and UV/TiO₂, revealed that the photo-Fenton process was the most effective for mineralization. nih.gov The degradation efficiency followed the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov

    In the UV/H₂O₂ process, the photolysis of hydrogen peroxide generates hydroxyl radicals. The Fenton and photo-Fenton processes rely on the reaction between ferrous ions and hydrogen peroxide to produce hydroxyl radicals, with the latter being enhanced by UV irradiation. In heterogeneous photocatalysis using TiO₂, UV irradiation excites the semiconductor, leading to the formation of electron-hole pairs that generate hydroxyl radicals and other reactive species.

    The following table presents a comparison of different AOPs for the degradation of a related compound, 4-chloro-2-nitrophenol.

    Table 2: Comparison of AOPs for 4-Chloro-2-Nitrophenol Degradation

    AOP Method Relative Degradation Efficiency
    UV/FentonHighest
    UV/TiO₂High
    UV/H₂O₂Moderate
    FentonModerate
    H₂O₂Low
    UVLowest

    Chemical Reduction Methodologies for Nitroaromatics

    Nanocatalyst Systems for Reduction of Nitro Group

    The chemical reduction of nitroaromatic compounds to their corresponding anilines is a significant detoxification pathway and a valuable synthetic transformation. rsc.orgrsc.org Nanocatalyst systems have emerged as highly efficient catalysts for this reduction, typically utilizing a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an aqueous medium. researchgate.netsemanticscholar.orgrsc.org

    A variety of metal nanoparticles (NPs), including those based on gold (Au), silver (Ag), copper (Cu), platinum (Pt), and palladium (Pd), have been shown to be effective for the reduction of nitroanilines. semanticscholar.orgrsc.orghnu.edu.cn The catalytic activity is often dependent on the size and shape of the nanoparticles, with smaller particles generally exhibiting higher activity due to a larger surface area-to-volume ratio. hnu.edu.cn

    Bimetallic nanocatalysts, such as Pd/Ni, can exhibit enhanced catalytic efficacy due to the complementary properties of the two metals. rsc.orgrsc.org The support material for the nanoparticles also plays a crucial role in their stability and reusability. acs.org Carbon nanotubes and magnetic nanoparticles are among the supports used to enhance the performance and facilitate the recovery of the nanocatalysts. acs.orgmdpi.com

    The reduction of nitroaromatics using nanocatalysts is a surface-mediated process. The nitro compound and the borohydride ions adsorb onto the surface of the metal nanoparticles, where the transfer of electrons from the reductant to the nitro group occurs, leading to its reduction to an amino group. researchgate.net

    The following table provides examples of nanocatalyst systems used for the reduction of nitroaromatic compounds.

    Table 3: Nanocatalyst Systems for Nitroaromatic Reduction

    Nanocatalyst Support/Stabilizer Reductant Target Compound
    Gold (Au)MagnetiteAmmonium formateNitrobenzene (B124822)
    Silver (Ag)KCC-1 (fibrous silica)Sodium Borohydride4-Nitrophenol, 2-Nitroaniline
    Palladium (Pd)γ-Fe₂O₃Hydrogen gasNitroarenes
    Platinum-Nickel (Pt-Ni)-Sodium Borohydride4-Nitrophenol, 2-Nitroaniline, 4-Nitroaniline (B120555)
    Copper Ferrite (CuFe₂O₄)-Sodium Borohydride4-Nitroaniline, 2-Nitroaniline
    Ruthenium (Ru)Morin (flavonoid)Sodium BorohydrideNitrobenzene

    Kinetic and Mechanistic Studies of Chemical Reduction

    While the chemical reduction of the nitro group in this compound to an amino group is a chemically plausible reaction, specific studies detailing the kinetics (such as reaction rates, rate constants, and reaction orders) and the precise mechanistic pathways for this particular compound have not been identified in the available scientific literature.

    General information suggests that the reduction of nitroanilines can be achieved using various reducing agents. For analogous compounds, this typically involves catalytic hydrogenation, for example, using hydrogen gas in the presence of a palladium on carbon catalyst (H₂/Pd-C), or chemical reductants such as iron in the presence of hydrochloric acid (Fe/HCl).

    The mechanism for the reduction of nitroarenes often proceeds through a series of intermediates. A commonly accepted general pathway involves the initial reduction of the nitro group (NO₂) to a nitroso group (NO), followed by further reduction to a hydroxylamino group (NHOH), and finally to the amino group (NH₂). However, specific kinetic parameters and the influence of the chloro and N,N-diethyl substituents on the reaction rate and mechanism for this compound have not been documented in the retrieved sources.

    Without dedicated research on this compound, any discussion on kinetic data or specific mechanistic steps would be speculative and fall outside the scope of providing scientifically accurate information solely on this compound.

    Advanced Applications of 2 Chloro N,n Diethyl 4 Nitroaniline and Its Derivatives in Materials Science and Analytical Chemistry

    Utilization as Synthetic Intermediates and Building Blocks

    The strategic placement of reactive sites on the aromatic ring of 2-Chloro-N,N-diethyl-4-nitroaniline makes it a valuable precursor for the synthesis of more complex molecular architectures, including substituted aromatic amines and various heterocyclic systems.

    Precursors for Aromatic Amines and Heterocycles

    The chloro and nitro functionalities of this compound and its analogs are key to their utility as synthetic precursors. The nitro group can be readily reduced to an amino group, opening pathways to substituted phenylenediamines. For instance, the reduction of the nitro group in this compound would yield 2-chloro-N,N-diethyl-benzene-1,4-diamine. While specific literature on this direct transformation is not abundant, the reduction of nitroanilines is a standard procedure in organic synthesis.

    Furthermore, the chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to the synthesis of various substituted anilines.

    The synthesis of heterocyclic compounds from chloro-nitroaniline derivatives is a well-established area of research. For example, substituted nitrobenzene (B124822) and aniline (B41778) derivatives are crucial intermediates for producing a variety of heterocycles. researchgate.net Research has demonstrated the synthesis of 2-chloro-5,6-dihalo-D-ribofuranosylbenzimidazoles, which are potential agents against human cytomegalovirus, starting from the corresponding 2-chloro-nitroaniline derivatives. researchgate.net The process typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent to form the heterocyclic ring. For instance, 2-chloro-5,6-difluorobenzimidazole is prepared from 4,5-difluoro-2-nitroaniline (B1295537) through successive reduction, cyclization, and diazotization reactions. researchgate.net Similarly, the synthesis of various five- and six-membered heterocyclic products carrying a 4-chloro-3,3,7-trimethyl-3H-indol-2-yl unit has been achieved, starting from a 4-chloro-indole derivative. chemicalbook.com

    Building Blocks for Complex Organic Molecules

    The reactivity of this compound and its structural motifs makes them valuable building blocks in the construction of more complex organic molecules. The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showcases the use of a related 2-chloro-4-nitro benzoic acid as a foundational structure. nih.gov In this multi-step synthesis, the initial chloro-nitro aromatic compound is functionalized to create a versatile intermediate that is then coupled with various amines to generate a library of complex molecules with potential antidiabetic properties. nih.gov

    The synthesis of Schiff base-azo dyes also demonstrates the utility of related building blocks. For example, 2-amino-3-cyano-4-chloro-5-formylthiophene serves as a precursor for blue-colored heterocyclic azo dyes with enhanced π-conjugated systems. chemicalbook.com This highlights how chloro- and nitro-substituted aromatic and heteroaromatic compounds are employed to construct molecules with specific electronic and optical properties.

    Applications in Dye and Pigment Synthesis Research

    This compound and its parent compound, 2-chloro-4-nitroaniline (B86195), are important intermediates in the synthesis of disperse dyes, particularly azo dyes. scialert.netnih.gov These dyes are used for coloring synthetic fibers like polyester (B1180765) and nylon.

    The general synthetic route for azo dyes involves the diazotization of a primary aromatic amine, such as 2-chloro-4-nitroaniline, followed by coupling with a suitable coupling component. researchgate.net For instance, three disperse reactive dyes were developed by diazotizing 2-chloro-4-nitroaniline with hydrochloric acid in a polyethylene (B3416737) glycol medium. These dyes exhibited good coloration performance on wool fabric in supercritical carbon dioxide, demonstrating satisfactory leveling properties and colorfastness. researchgate.net

    The specific shades of the resulting dyes can be tuned by varying the coupling component. For example, coupling diazotized 2-phenyl-3{4′-[(4″-aminophenyl)sulfonyl]phenyl}-quinazolin-4(3H)-one-6-sulfonic acid with various 2-chloro-4-nitro-anilino-cyanurate coupling components has yielded a series of heterocyclic monoazo reactive dyes that produce a range of colors from yellow to violet on silk, wool, and cotton fabrics. researchgate.net

    The following table provides examples of disperse dyes synthesized using chloro-nitroaniline precursors and their performance characteristics.

    Dye Structure/PrecursorCoupling ComponentFiber TypeColorFastness Properties
    Diazotized 2-chloro-4-nitroanilineVariousWoolBlueSatisfactory leveling and colorfastness researchgate.net
    Disazo dyes from 2-methoxy-5-nitroaniline (B165355) and 3-chloroanilineVariousPolyester, Nylon 66VariousGood light, washing, and rubbing fastness orientjchem.org
    Disazo dyes from 2-chloro-4-methylaniline (B104755) and 3-aminophenolVariousNylon 6VariousGood to excellent fastness properties beilstein-journals.org

    Non-Linear Optical (NLO) Materials Development

    Organic molecules with large second-order non-linear optical (NLO) properties are of significant interest for applications in optoelectronics, including optical data storage and image processing. scialert.net The NLO response of a molecule is intimately linked to its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. Nitroaniline derivatives are classic examples of such "push-pull" systems.

    Structure-Property Relationships for NLO Activity

    The NLO properties of nitroaniline derivatives are highly dependent on their molecular structure. For instance, in N,N-dimethyl-4-nitroaniline (DMNA), a related compound, the dimethylamino group acts as an electron donor and the nitro group as an electron acceptor. The presence of a substituent in the ortho-position to the dimethylamino group can cause this group to twist out of the plane of the aromatic ring, which can affect the NLO response. orientjchem.org

    Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict and understand the NLO properties of these molecules. Parameters like the first hyperpolarizability (β) are calculated to quantify the second-order NLO response. For a series of N,N-dimethyl-4-nitroaniline derivatives, it has been shown that the molecular geometry, particularly the planarity of the donor group with respect to the aromatic ring, significantly influences the NLO properties. orientjchem.org

    Second Harmonic Generation (SHG) Properties

    Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. Materials exhibiting strong SHG are valuable for frequency doubling of lasers.

    Research on 2-methyl-4-nitroaniline (B30703) (MNA), a compound structurally similar to this compound, has demonstrated significant SHG efficiency. vibrantpharma.com When MNA is incorporated into nanofibers of a carrier polymer like poly(L-lactic acid), the SHG efficiency can be enhanced by up to an order of magnitude compared to the bulk powder. vibrantpharma.com This enhancement is dependent on the diameter of the nanofibers, suggesting that nanostructuring is a powerful tool for optimizing the NLO response of these materials. vibrantpharma.com The effective non-linear optical coefficient of these nanofibers can be two orders of magnitude greater than that of the bulk MNA powder. vibrantpharma.com

    The table below summarizes the NLO properties of some relevant nitroaniline derivatives.

    CompoundNLO PropertyKey Finding
    N,N-dimethyl-4-nitroaniline (DMNA) derivativesFirst Hyperpolarizability (β)Molecular geometry, especially the planarity of the donor group, is crucial for NLO activity. orientjchem.org
    2-methyl-4-nitroaniline (MNA)Second Harmonic Generation (SHG)SHG efficiency is strongly enhanced when incorporated into polymer nanofibers. vibrantpharma.com
    Dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA)Third-Order Nonlinearity (χ⁽³⁾)The crystal exhibits a positive non-linear refractive index. researchgate.net

    Development of Chemosensors and Molecular Probes

    The design of chemosensors and molecular probes for the selective detection of various analytes is a burgeoning field of research. Derivatives of this compound are promising candidates for the development of such sensors due to their potential for exhibiting changes in their optical properties upon interaction with specific ions or molecules.

    Design Principles for Selective Analyte Detection

    The fundamental design of a chemosensor typically involves three main components: a recognition unit (receptor), a signaling unit (fluorophore or chromophore), and a spacer that connects the two. almacgroup.comchemrxiv.org The receptor is responsible for selectively binding to the target analyte, while the signaling unit transduces this binding event into a detectable signal, such as a change in color or fluorescence. researchgate.net

    For a molecule like this compound to be an effective part of a chemosensor, it would typically function as the signaling unit or be chemically modified to include a receptor. The design principles for achieving selective analyte detection are centered on creating a specific interaction between the receptor and the analyte. This can be achieved through several strategies:

    Cavity Size and Shape: The receptor can be designed to have a cavity that is complementary in size and shape to the target analyte, leading to a "lock-and-key" type of interaction. This is a common strategy for the detection of metal ions, where the size of the ion plays a crucial role in the binding affinity.

    Coordinative Bonds: The receptor can contain atoms with lone pairs of electrons (e.g., nitrogen, oxygen, sulfur) that can form coordinate bonds with metal ions. The number and arrangement of these atoms can be tailored to achieve selectivity for a specific metal ion.

    Supramolecular Interactions: Non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions can also be utilized to achieve selective binding.

    In the context of this compound derivatives, a typical design would involve attaching a chelating agent to the aniline nitrogen or the aromatic ring. This chelating agent would act as the receptor for a specific metal ion. The binding of the metal ion would then perturb the electronic properties of the nitroaniline core, leading to a change in its absorption or emission spectrum. mdpi.com

    Quenching Mechanisms in Fluorescent Chemosensors

    Fluorescence quenching is a common signaling mechanism in chemosensors. researchgate.netmdpi.com In this process, the fluorescence of a fluorophore is decreased upon interaction with an analyte (the quencher). Nitroaromatic compounds, such as this compound, are known to be effective fluorescence quenchers due to the electron-withdrawing nature of the nitro group. koreascience.or.krsxu.edu.cn The primary mechanisms responsible for fluorescence quenching in such systems are:

    Photoinduced Electron Transfer (PET): This is a prevalent mechanism in fluorescent chemosensors. almacgroup.comselectscience.netbath.ac.uk Upon excitation of the fluorophore, an electron can be transferred from the excited state of the fluorophore to the electron-deficient nitroaromatic quencher. This non-radiative decay pathway competes with fluorescence, leading to a decrease in the observed emission. In a sensor design, the receptor's interaction with an analyte can inhibit or enhance this PET process, thus modulating the fluorescence signal. almacgroup.com

    Förster Resonance Energy Transfer (FRET): This mechanism, also known as fluorescence resonance energy transfer, involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. This transfer is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two. While less common for simple nitroaromatic quenchers, it can be a factor in more complex sensor designs.

    Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex on the ground state. koreascience.or.krsxu.edu.cn The formation of this complex reduces the population of fluorophores that can be excited, leading to a decrease in fluorescence intensity.

    Role in Specialty Polymer Chemistry for Property Enhancement

    While direct applications of this compound in specialty polymer chemistry are not extensively documented, its structural analog, 2-chloro-4-nitroaniline, is utilized as an intermediate in the synthesis of polymers with enhanced properties. chemimpex.com It is plausible that the N,N-diethyl derivative could serve a similar or even enhanced role due to the electronic effects of the alkyl groups.

    The incorporation of nitroaniline moieties into polymer backbones can impart several desirable characteristics:

    Thermal Stability: The rigid aromatic structure and the presence of polar nitro groups can increase the intermolecular forces between polymer chains, leading to higher glass transition temperatures and improved thermal stability.

    Nonlinear Optical (NLO) Properties: The push-pull nature of the substituted aniline (electron-donating amino group and electron-withdrawing nitro group) can lead to large molecular hyperpolarizabilities, making polymers containing these units promising materials for NLO applications such as frequency doubling and optical switching.

    Dyeability and Color: As a chromophore, the nitroaniline unit can be incorporated into polymer chains to create inherently colored materials or to improve the affinity of the polymer for certain classes of dyes.

    The synthesis of such specialty polymers would typically involve the polymerization of monomers containing the 2-chloro-4-nitroaniline or a derivative thereof. The chloro group provides a reactive site for further chemical modifications or for influencing the polymerization process itself.

    Reagent in Advanced Analytical Chemistry for Metal Ion Quantification

    Derivatives of nitroaniline have found utility as chromogenic reagents in analytical chemistry for the quantification of metal ions. chemimpex.com The principle behind this application is the formation of a colored complex between the reagent and the metal ion, where the intensity of the color is proportional to the concentration of the metal ion. This allows for spectrophotometric determination of the metal ion concentration.

    While specific methods detailing the use of this compound for metal ion quantification are not widespread, the general approach would involve the following steps:

    Complexation: The nitroaniline derivative, acting as a ligand, reacts with the metal ion in solution to form a stable, colored complex. The diethylamino group and potentially the nitro group's oxygen atoms could participate in coordination with the metal ion.

    Spectrophotometric Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) of the complex.

    Quantification: The concentration of the metal ion is determined by comparing the measured absorbance to a calibration curve prepared using standard solutions of the metal ion.

    The selectivity of such a reagent for a particular metal ion can be tuned by modifying the structure of the nitroaniline derivative, for instance, by introducing specific chelating groups that have a high affinity for the target metal ion.

    Investigation of Related Compounds in Agrochemical Development

    The 2-chloro-4-nitroaniline structural motif is a key component in certain agrochemicals. A prominent example is the molluscicide niclosamide (B1684120), which is synthesized from 2-chloro-4-nitroaniline and 5-chlorosalicylic acid. plos.org Niclosamide is used to control snails and other mollusks in agriculture and public health.

    The investigation of related compounds, including derivatives of this compound, in agrochemical development is driven by the desire to discover new active ingredients with improved efficacy, selectivity, and environmental profiles. Structure-activity relationship (SAR) studies of niclosamide and its analogs have provided insights into the features that are important for their biological activity. nih.govnih.gov

    Key findings from such investigations include:

    The nitro group is often crucial for activity, likely due to its electron-withdrawing properties and its potential to be metabolically reduced to reactive intermediates within the target organism.

    The substitution pattern on both the aniline and salicylic (B10762653) acid rings significantly influences the compound's potency and spectrum of activity.

    Modifications to the aniline nitrogen, such as the introduction of diethyl groups, could potentially alter the compound's lipophilicity, membrane permeability, and metabolic stability, thereby affecting its agrochemical properties.

    The following table summarizes some of the research on niclosamide analogs and their biological activities:

    Compound/AnalogModificationBiological Activity/Finding
    NiclosamideParent CompoundAnthelmintic and molluscicidal activity.
    Amino-niclosamideReduction of the nitro group to an amino groupLoss of antiviral activity, suggesting the importance of the electron-withdrawing nitro group. nih.gov
    CF3-substituted analogReplacement of the nitro group with a trifluoromethyl groupSlightly improved antiviral activity compared to niclosamide. nih.gov
    Analogs with modified salicylic acid moietyVarious substitutions on the salicylic acid ringAltered anti-proliferative activity and androgen receptor down-regulating activity in cancer cells. nih.gov

    This research highlights the importance of the 2-chloro-4-nitroaniline scaffold in the design of biologically active compounds and suggests that further exploration of its derivatives, including this compound, could lead to the development of new and improved agrochemicals.

    Future Research Directions and Unexplored Avenues for 2 Chloro N,n Diethyl 4 Nitroaniline

    Development of Novel and Efficient Synthetic Routes

    Currently, dedicated studies optimizing the synthesis of 2-Chloro-N,N-diethyl-4-nitroaniline are not widely reported. Future research should focus on developing high-yield, cost-effective, and environmentally benign synthetic pathways. Industrial production of related aniline (B41778) derivatives often involves multi-step processes, including nitration, chlorination, and alkylation.

    Key research objectives should include:

    Comparative Analysis of Synthetic Strategies: A systematic investigation into various synthetic approaches is necessary. One potential route involves the direct N,N-diethylation of 2-chloro-4-nitroaniline (B86195). Another strategy could be the chlorination and subsequent nitration of N,N-diethylaniline. However, the latter approach presents challenges in controlling the regioselectivity of the substitution reactions. In acidic conditions used for nitration, protonation of the diethylamino group can change its directing influence from ortho-para to meta-directing.

    Catalyst and Reaction Condition Optimization: Research into novel catalysts could improve efficiency and selectivity. For instance, phase-transfer catalysts could be explored for the N-alkylation step, while modern catalytic systems could offer better control over the regiochemistry of aromatic substitution.

    Purification and Scale-up: Developing efficient purification methods to achieve high-purity this compound is crucial for its potential applications, particularly in electronics where impurities can significantly degrade performance. Subsequent studies would need to address the challenges of scaling the optimized process for industrial viability.

    Illustrative Data Table: Hypothetical Comparison of Synthetic Routes

    RouteStarting MaterialKey StepsPotential AdvantagesPotential Challenges
    A 2-Chloro-4-nitroanilineN,N-diethylation with ethyl halideHigh regioselectivityPotential for over-alkylation, harsh reaction conditions
    B N,N-diethylaniline1. Nitration 2. ChlorinationReadily available starting materialPoor control of isomer formation, potential for side reactions
    C 1,2-dichloro-4-nitrobenzeneNucleophilic aromatic substitution with diethylamineDirect introduction of diethylamino groupRequires activated aromatic ring, potentially high temperatures

    In-depth Mechanistic Studies of Biotransformation Pathways

    The environmental fate and biodegradability of this compound are unknown. Nitroaromatic compounds are often classified as environmental pollutants due to their persistence and potential toxicity. Understanding the biotransformation pathways is essential for environmental risk assessment and the development of bioremediation strategies.

    Future research in this area should focus on:

    Microbial Degradation Studies: Isolating and identifying microbial strains (bacteria and fungi) capable of metabolizing the compound as a source of carbon, nitrogen, or energy.

    Identification of Metabolic Intermediates: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate products of biodegradation. Potential initial steps in the pathway could involve the reduction of the nitro group to a hydroxylamino or amino group, or enzymatic hydroxylation of the aromatic ring. The presence of the chloro- and N-diethyl groups adds complexity compared to simpler nitroanilines.

    Enzymatic Pathway Elucidation: Characterizing the specific enzymes, such as nitroreductases or dioxygenases, that catalyze the degradation steps. Studies on other nitroaromatic amines have shown that the initial step often involves NADPH-dependent nitroreductases. nih.gov

    Exploration of New Polymorphic Forms and Co-crystals

    The solid-state structure of a compound dictates its physical properties, including melting point, solubility, and stability. Polymorphism, the ability of a substance to exist in multiple crystal forms, is a common phenomenon in organic molecules like nitroanilines. soton.ac.uk To date, no polymorphs of this compound have been reported.

    Unexplored avenues include:

    Polymorph Screening: A systematic screening for polymorphs by crystallization from a wide variety of solvents and under different conditions (e.g., temperature, pressure, evaporation rate) could reveal new solid forms with distinct properties.

    Co-crystal Engineering: Co-crystallization, which involves combining the target molecule with a suitable co-former in a single crystal lattice, is a powerful technique for modifying physicochemical properties. nih.govnih.gov Engineering co-crystals of this compound with other molecules could be used to enhance properties like solubility or thermal stability. This strategy has been successfully applied to other energetic and pharmaceutical compounds to improve their characteristics. researchgate.netrsc.org

    Advanced Computational Modeling for Predictive Material Design

    Computational chemistry provides powerful tools for predicting the properties of molecules before undertaking extensive experimental synthesis and characterization. For this compound, no dedicated computational studies are currently available.

    Future research should employ advanced modeling to:

    Predict Molecular Properties: Using methods like Density Functional Theory (DFT) to calculate the molecular geometry, electronic structure, and vibrational frequencies. These calculations can provide insights into the molecule's reactivity and spectroscopic signatures.

    Simulate Optoelectronic Behavior: The "push-pull" nature of the molecule suggests potential for nonlinear optical (NLO) activity. Computational models can predict key NLO parameters like the first hyperpolarizability (β). plu.mx Such studies have been performed on related nitroaniline derivatives to identify promising candidates for NLO materials. researchgate.netresearchgate.net

    Guide Crystal Engineering: Predicting stable crystal packing arrangements and the potential for polymorphism. Computational screening can help identify promising co-formers for co-crystal synthesis by evaluating intermolecular interactions.

    Illustrative Data Table: Hypothetical DFT-Calculated Properties

    PropertyPredicted ValueSignificance
    Dipole Moment (μ)> 8.0 DebyeHigh polarity, influences intermolecular interactions and solubility
    HOMO-LUMO Gap< 4.0 eVIndicates potential for electronic transitions in the visible spectrum
    First Hyperpolarizability (β)High (e.g., > 30 x 10⁻³⁰ esu)Suggests strong second-order nonlinear optical response

    Expanding Applications in Optoelectronic Materials and Advanced Functional Molecules

    The inherent electronic asymmetry of this compound makes it a candidate for applications in optoelectronics. Nitroaniline derivatives are foundational molecules in the field of nonlinear optics due to their large molecular hyperpolarizabilities, which arise from intramolecular charge transfer from the donor to the acceptor group. jchps.com

    Key areas for exploration are:

    Nonlinear Optical (NLO) Materials: Experimental verification of the NLO properties predicted by computational models is a critical step. Techniques like the Kurtz-Perry powder method could be used to assess second-harmonic generation (SHG) efficiency. jchps.com If significant NLO response is confirmed, the molecule could be incorporated into polymer matrices or grown as single crystals for use in frequency conversion or optical switching devices.

    Organic Light-Emitting Diodes (OLEDs): Functionalized aniline derivatives can be used in various layers of OLED devices. Research could investigate the electroluminescent properties of this compound and its suitability as an emitter or a component in host-guest systems.

    Sensors: The electron-rich aromatic system could interact with electron-deficient analytes, suggesting potential applications in chemical sensors. nih.gov Future work could involve fabricating thin films of the material and testing their response to various chemical vapors.

    Integration with Supramolecular Self-Assembly for Hierarchical Structures

    Supramolecular chemistry offers a bottom-up approach to creating complex, functional nanostructures. By modifying the this compound core with specific functional groups, it may be possible to induce its self-assembly into ordered architectures.

    Promising research directions include:

    Design of Amphiphilic Derivatives: Attaching long alkyl chains (hydrophobic tails) and polar head groups to the molecule could create amphiphilic derivatives that self-assemble into micelles, vesicles, or nanowires in solution. Studies on other functionalized oligoanilines have shown their ability to form conductive nanowires. acs.orgresearchgate.net

    Coordination-Driven Assembly: Introducing coordinating moieties (e.g., pyridine or carboxylic acid groups) would allow the molecule to act as a building block in the formation of metallacycles and other well-defined supramolecular structures. nih.gov

    Hierarchical Functional Materials: The ultimate goal would be to create self-assembled structures where the intrinsic optoelectronic properties of the this compound units are organized on a larger scale, leading to materials with emergent properties suitable for applications in nanoelectronics and photonics.

    Q & A

    Basic Research Questions

    Q. What experimental methodologies are recommended for synthesizing and characterizing 2-Chloro-N,N-diethyl-4-nitroaniline?

    • Synthesis : The compound can be synthesized via nucleophilic substitution reactions using precursors like 4-nitroaniline, followed by alkylation with diethylamine and chlorinating agents. X-ray crystallography is critical for confirming molecular geometry, as demonstrated in structural studies of related nitroaniline derivatives .
    • Characterization : UV-Vis spectroscopy and nuclear magnetic resonance (NMR) are essential for verifying functional groups and electronic properties. For example, solvatochromic behavior is analyzed using UV-Vis in ionic liquids (ILs), with careful attention to solvent purity and water content to avoid skewed results .

    Q. How is this compound employed in solvatochromic studies to determine solvent polarity parameters?

    • The compound pairs with 4-nitroaniline as a solvatochromic probe to calculate Kamlet-Taft parameters (α, β, π*), which quantify solvent hydrogen-bond acidity, basicity, and dipolarity. Dissolve the probes in ILs or aqueous biphasic systems (ABS), and measure absorbance shifts using a spectrophotometer (300–800 nm). Ensure residual solvents like dichloromethane are fully evaporated to avoid interference .

    Q. What structural features of this compound influence its reactivity in chemical reactions?

    • The nitro group at the para position and chloro substituent at the ortho position create electron-withdrawing effects, directing electrophilic substitution. Diethylamine groups enhance solubility in non-polar solvents. X-ray studies of analogous compounds reveal non-planar conformations, with dihedral angles between aromatic rings affecting intermolecular interactions .

    Advanced Research Questions

    Q. What are the challenges in determining solvatochromic parameters for ionic liquids using this compound?

    • Key Challenges :

    • Low solubility in salt-rich phases of IL-based ABS, requiring hydrotropic agents or co-solvents .
    • Sensitivity to impurities (e.g., water) and measurement inconsistencies between probe pairs. For example, polarity scales derived from N,N-diethyl-4-nitroaniline/4-nitroaniline may differ from other dyes due to varying hydrogen-bonding interactions .
      • Methodological Solutions : Use computational tools like COSMO-RS to predict solvatochromic parameters from cation/anion structures, reducing experimental variability .

    Q. How can researchers design experiments to study the anaerobic degradation pathways of this compound?

    • Experimental Design :

    • Use Fe³⁺-reducing microbial consortia (e.g., Geobacter sp. KT7 and Thauera aromatica KT9) under anaerobic conditions. Monitor degradation via HPLC/MS to identify intermediates like dechlorinated or aminated products .
    • Compare single-strain vs. mixed-culture degradation rates to assess cross-feeding dynamics. Mixed cultures enhance degradation efficiency by 45% due to complementary metabolic pathways .

    Q. How do computational models aid in understanding the molecular interactions of this compound in solvent systems?

    • Approaches :

    • Perform relaxed potential energy surface (rPES) calculations to analyze nitro group rotation barriers, which influence solvatochromic responses (e.g., 4.6–11.6 kcal/mol barriers in nitroaniline salts) .
    • Use Hirshfeld surface analysis to quantify weak interactions (e.g., C–H···O, π-stacking) in crystal structures, correlating with spectroscopic data like νsNO₂ frequency shifts in IR/Raman .

    Q. How should researchers address contradictions in degradation pathway data for nitroaromatic compounds?

    • Case Study : In anaerobic degradation, Geobacter sp. KT7 reduces nitro groups first, while Thauera sp. KT9 prioritizes dechlorination. Resolve contradictions by:

    • Conducting isotope labeling to track substituent removal sequences.
    • Using mutant strains to isolate specific enzymatic activities .
      • Statistical Analysis : Apply multivariate regression to distinguish dominant degradation routes under varying pH, temperature, and microbial composition .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.